
Neurotensin (1-8)
Descripción general
Descripción
Neurotensin (1-8) is a peptide fragment derived from the larger neuropeptide, neurotensin. Neurotensin is a 13-amino acid peptide that was first isolated from bovine hypothalamus. It is widely distributed in the central nervous system and the gastrointestinal tract. Neurotensin (1-8) retains some of the biological activities of the full-length peptide and is involved in various physiological processes, including modulation of dopamine pathways, regulation of intestinal motility, and influence on pain perception .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of neurotensin (1-8) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of neurotensin (1-8) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies like microwave-assisted peptide synthesis can enhance reaction efficiency and reduce synthesis time .
Análisis De Reacciones Químicas
Types of Reactions: Neurotensin (1-8) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during SPPS.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with modified amino acid residues .
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
1.1. Parkinson's Disease Treatment
Recent studies have highlighted the potential of Neurotensin (1-8) analogs in treating Parkinson's disease (PD). Research indicates that NT(8–13) analogs can act as dual ligands for NTS1 and NTS2 receptors, showing enhanced effects on motor function and memory in mouse models of PD. These analogs demonstrated improved stability and blood-brain barrier (BBB) permeability compared to the parent peptide, suggesting their viability as therapeutic agents for neurodegenerative disorders .
1.2. Fluorescence Labeling for Receptor Studies
Neurotensin (1-8) has been utilized in developing fluorescent probes for studying receptor-ligand interactions. By attaching fluorophores to arginine residues in NT(8–13), researchers created high-affinity ligands for NTS1 receptors. These fluorescent probes enable detailed investigations into receptor localization and binding affinities using techniques such as flow cytometry and confocal microscopy .
Oncological Applications
2.1. Role in Digestive Cancers
The Neurotensin signaling pathway has been implicated in various digestive cancers, including hepatocellular carcinoma (HCC). Activation of NTS receptors stimulates IL-8 production, which promotes inflammation and tumor progression through mechanisms such as macrophage polarization and epithelial-mesenchymal transition (EMT). Blockade of NTS signaling has been shown to reduce these oncogenic effects, indicating potential therapeutic targets for cancer treatment .
2.2. Imaging and Therapy Applications
Neurotensin (1-8) is being explored as a targeting agent for imaging and therapy in lung cancer. Novel radiolabeled NTSR agents have been synthesized to enhance tumor uptake while minimizing background signals from non-target tissues. For example, one study reported a lead compound that achieved significant tumor retention over time, suggesting its utility in both diagnostic imaging and therapeutic applications .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of Neurotensin (1-8):
Mecanismo De Acción
Neurotensin (1-8) exerts its effects by binding to specific neurotensin receptors, which are G-protein coupled receptors found in various parts of the brain and gastrointestinal tract. Upon binding, neurotensin can influence several neurotransmitter systems, including dopamine, serotonin, and glutamate pathways. This interaction leads to various physiological responses, such as modulation of pain perception, regulation of intestinal motility, and influence on dopamine-related behaviors .
Comparación Con Compuestos Similares
Neurotensin (1-13): The full-length peptide with broader biological activities.
Neuromedin N: A related peptide with similar sequence and activity.
Substance P: Another neuropeptide involved in pain modulation and neurotransmission.
Uniqueness: Neurotensin (1-8) is unique in its ability to retain specific biological activities of the full-length neurotensin while being a smaller, more manageable fragment for research and therapeutic applications. Its selective interaction with neurotensin receptors and influence on dopamine pathways make it a valuable tool in neuroscience research .
Actividad Biológica
Neurotensin (NT) is a neuropeptide that plays significant roles in various physiological processes, including pain modulation, thermoregulation, and the regulation of gastrointestinal functions. The fragment Neurotensin (1-8) specifically has garnered attention for its biological activities, particularly in relation to neurotensin receptor interactions and potential therapeutic applications.
Neurotensin (1-8) is derived from the full-length neurotensin peptide, which consists of 13 amino acids. The C-terminal residues (8-13) are crucial for receptor binding and activation, particularly with neurotensin receptor 1 (NTS1). Recent studies indicate that the recognition of neurotensin by NTS1 follows an induced-fit mechanism , where conformational changes occur post-binding, enhancing its pharmacological efficacy .
Key Findings:
- Receptor Binding : The last six residues of NT (NT8-13) are essential for high-affinity receptor binding .
- Conformational Dynamics : Ligand binding influences the conformational state of NTS1, which is critical for its signaling capabilities .
Biological Activities
Neurotensin (1-8) exhibits a variety of biological activities:
- Antidiabetic Effects : Research indicates that neurotensin can enhance insulin secretion in pancreatic beta cells, suggesting a role in glucose metabolism. A study demonstrated that acetyl-neurotensin and its derivatives significantly increased insulin secretion at concentrations as low as .
- Cytoprotection : Neurotensin (1-8) has been shown to possess cytoprotective properties. In a study involving cold-restraint stress-induced gastric ulcers in rats, NT(1-8) exhibited significant protective effects, with an effective dose comparable to that of the full-length NT .
- Cancer Therapeutics : The expression of NTS1 in various malignancies has led to the exploration of NT(1-8) as a potential target for cancer diagnosis and treatment. Radiolabeled derivatives of NT(8-13) have shown promising uptake in cancerous tissues, indicating their potential use in targeted theranostics .
Case Study 1: Insulin Secretion Enhancement
A study evaluated the effects of neurotensin derivatives on insulin secretion from BRIN-BD11 cells. It was found that Ac-NT/XN-8-Gln significantly augmented insulin release when combined with GIP, showcasing its potential as an antidiabetic agent .
Case Study 2: Cytoprotection Against Gastric Ulcers
In a controlled experiment with rats subjected to stress-induced gastric ulcers, administration of NT(1-8) resulted in a marked reduction in ulcer incidence compared to control groups. This suggests its therapeutic potential in gastrointestinal protection .
Research Findings Summary
Q & A
Basic Research Questions
Q. What is the structural composition of Neurotensin (1-8), and how does it differ from full-length neurotensin?
Neurotensin (1-8) is an N-terminal fragment of the 13-amino-acid neuropeptide neurotensin (NT), with the sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg . It lacks the C-terminal residues (9–13), which are critical for binding to the NT receptor NTS1. The molecular formula is C₄₆H₇₁N₁₃O₁₄ (MW: 1030.13) . Unlike full-length NT, which adopts a flexible random coil conformation in aqueous solution, NT(1-8) exhibits distinct metabolic stability and receptor interaction profiles .
Q. What methodologies are recommended for synthesizing and characterizing Neurotensin (1-8) in vitro?
Synthesis should follow solid-phase peptide synthesis (SPPS) protocols with ≥98% purity (HPLC-validated) and ≤12% acetic acid content . Characterization requires amino acid composition analysis (±10% tolerance), mass spectrometry for molecular weight confirmation, and endotoxin testing (<50 EU/mg) to ensure suitability for cellular or animal studies . For known compounds, cross-validate identity via literature comparisons; for novel analogs, provide NMR or X-ray crystallography data .
Q. How is Neurotensin (1-8) detected in biological samples, and what are key validation steps?
Use region-specific radioimmunoassays (RIAs) with antisera targeting N-terminal epitopes . Post-meal plasma elevations of NT(1-8) can be isolated via Sephadex G-25 gel chromatography and reverse-phase HPLC, with confirmation using synthetic peptide co-elution . Validate assays by spiking samples with stable isotope-labeled NT(1-8) and assessing recovery rates (≥80%) .
Advanced Research Questions
Q. What experimental designs resolve contradictions in Neurotensin (1-8)’s metabolic stability and bioactivity?
NT(1-8) has a plasma half-life of 30 minutes in humans, compared to 1.4 minutes for full-length NT . However, postprandial NT(1-8) levels rise 8–10-fold due to NT cleavage by endopeptidases like 3.4.24.15/16 . To reconcile bioactivity discrepancies:
- Use selective inhibitors (e.g., phosphodiethyl08, Ki = 0.4 nM for endopeptidase 3.4.24.16) to block degradation .
- Compare C-terminal vs. N-terminal RIAs to differentiate intact NT from its fragments .
Q. How can researchers address conflicting data on Neurotensin (1-8)’s physiological roles?
NT(1-8) lacks the C-terminal domain required for NTS1 activation but may act as a biomarker for NT secretion . For functional studies:
- Use knockout models (e.g., NTS1⁻/⁻ mice) to isolate NT(1-8)-specific effects.
- Quantify pancreatic polypeptide (PP) responses: NT elevates PP, whereas NT(1-8) does not, suggesting distinct signaling pathways .
Q. What advanced techniques elucidate the conformational dynamics of Neurotensin (1-8) in solution?
Conduct ¹H NMR under varying conditions (pH, temperature, denaturants) to assess flexibility. NT(1-8) retains a random coil structure in aqueous solution, with minimal secondary structure observed even in fragments . Pair NMR with circular dichroism (CD) to correlate spectral shifts with conformational changes .
Q. How should researchers design studies to investigate Neurotensin (1-8)’s role in paracrine vs. endocrine signaling?
- Tissue-specific sampling : Compare NT(1-8) levels in portal vs. peripheral plasma to distinguish local (gut) vs. systemic effects .
- Metabolic tracing : Incubate [³H]-NT with whole blood to quantify NT(1-8) generation kinetics .
- Inhibitor co-administration : Use endopeptidase inhibitors to prolong NT half-life and assess downstream hormone responses .
Q. Methodological Best Practices
Q. How to ensure reproducibility in Neurotensin (1-8) studies?
- Document peptide storage conditions (vacuum-sealed, -20°C) and reconstitution buffers (e.g., 0.1% acetic acid) to prevent aggregation .
- Adhere to NIH preclinical guidelines: Report sample sizes, blinding, and statistical methods (e.g., ANOVA with post-hoc tests) .
- Deposit raw chromatographic/NMR data in repositories like Zenodo for independent validation .
Q. What statistical approaches are recommended for analyzing contradictory results?
- Perform power analysis to avoid underpowered studies; report effect sizes and confidence intervals .
- Use meta-analytical tools to reconcile heterogeneity across studies (e.g., differences in meal composition affecting NT secretion ).
Q. Data Interpretation and Reporting
Q. How to present Neurotensin (1-8) data in alignment with journal guidelines?
- Results : Use subheadings to segment findings (e.g., "Plasma Kinetics," "Receptor Binding"). Include dose-response curves for inhibitor studies .
- Discussion : Contrast NT(1-8)’s metabolic stability with its lack of endocrine activity, highlighting implications for drug design .
- Supporting Information : Upload HPLC chromatograms, NMR spectra, and raw ELISA data as supplementary files .
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPYPJIAUOEHJV-LGYYRGKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H71N13O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230775 | |
Record name | Neurotensin (1-8) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80887-44-1 | |
Record name | Neurotensin (1-8) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080887441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neurotensin (1-8) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.